![molecular formula C22H26N4O3 B12150227 1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12150227.png)
1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a dimethoxybenzyl group, and a pyrazolo[3,4-b]pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopentyl group, and the attachment of the dimethoxybenzyl group. Common synthetic routes may involve:
Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.
Nucleophilic substitution reactions: to introduce the cyclopentyl group.
Coupling reactions: to attach the dimethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include:
Catalysts: to enhance reaction rates.
Solvents: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a pyrazolo-pyridine core exhibit promising anticancer properties. Studies have shown that the compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, it has been observed to modulate the activity of protein kinases that are critical in cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests a potential application in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies highlighted that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS. This finding supports its potential use as an anti-inflammatory agent .
Case Study 3: Neuroprotection
Research conducted on neuronal cell lines indicated that treatment with this compound resulted in decreased apoptosis under oxidative stress conditions. This suggests potential applications in preventing neuronal damage associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-Cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activities, particularly focusing on its anticancer effects and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the cyclopentyl and dimethoxybenzyl groups. Detailed synthetic routes can be found in various studies that document similar compounds in this class .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown significant antiproliferative effects. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
A549 (Lung) | 2.8 | Inhibition of EGFR phosphorylation |
HCT116 (Colon) | 4.5 | Cell cycle arrest in G2/M phase |
These results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a promising candidate for further development.
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cells . This shift promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation . This effect is particularly noted in breast cancer models.
- Inhibition of Key Signaling Pathways : The compound has demonstrated the ability to inhibit critical signaling pathways involved in tumor growth and survival, including EGFR and AKT pathways .
Case Studies
Several case studies have documented the efficacy of this compound in animal models:
- Xenograft Model : In a study involving MDA-MB-231 xenografts in nude mice, administration of the compound at a dose of 60 mg/kg bi-weekly resulted in a 77% reduction in tumor volume compared to control groups . No significant weight loss was observed, indicating a favorable safety profile.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents may enhance therapeutic efficacy. For instance, synergistic effects were noted when paired with doxorubicin in vitro, leading to lower IC50 values than when either drug was used alone .
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(3,4-dimethoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-14-10-17(18-13-24-26(21(18)25-14)16-6-4-5-7-16)22(27)23-12-15-8-9-19(28-2)20(11-15)29-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,23,27) |
InChI Key |
NDPQMSUNVQFOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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